molecular formula C14H13F3N2O2 B3039404 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1035224-53-3

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B3039404
CAS No.: 1035224-53-3
M. Wt: 298.26 g/mol
InChI Key: MUZVVDZDMRMPPL-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with molecular targets through its trifluoromethyl and pyrazole moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the combination of its trifluoromethyl, benzyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications .

Properties

IUPAC Name

ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-2-21-13(20)11-7-18-19(9-11)8-10-4-3-5-12(6-10)14(15,16)17/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVVDZDMRMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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